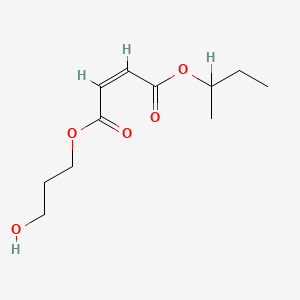

2-Hydroxymethylethyl 1-methylpropyl maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ヒドロキシメチルエチル 1-メチルプロピル マレエートは、分子式がC11H18O5である有機化合物です。これは、マレイン酸の誘導体であるマレエートエステルです。この化合物は、化学、生物学、医学、産業など、さまざまな分野での用途で知られています。

準備方法

合成経路および反応条件

2-ヒドロキシメチルエチル 1-メチルプロピル マレエートの合成は、通常、マレイン酸を2-ヒドロキシメチルエチルアルコールと1-メチルプロピルアルコールでエステル化することによって行われます。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下、還流条件下で行われます。反応混合物は、次に蒸留または再結晶によって精製して目的の生成物を得ます。

工業生産方法

工業的な設定では、2-ヒドロキシメチルエチル 1-メチルプロピル マレエートの生産には、効率と収率を高めるために連続フロープロセスが採用される場合があります。高度な触媒と最適化された反応条件を使用することで、生産プロセスのスケーラビリティをさらに向上させることができます。

化学反応の分析

反応の種類

2-ヒドロキシメチルエチル 1-メチルプロピル マレエートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

置換: 求核置換反応は、エステル基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用できます。

生成される主な生成物

酸化: マレイン酸誘導体。

還元: アルコール誘導体。

置換: 使用した求核剤に応じて、さまざまな置換マレエート。

4. 科学研究への応用

2-ヒドロキシメチルエチル 1-メチルプロピル マレエートは、科学研究において幅広い用途があります。

化学: 有機合成と高分子化学におけるビルディングブロックとして使用されます。

生物学: 生化学プローブとしての可能性が調査されています。

医学: 潜在的な治療特性が探求されています。

産業: 特殊化学薬品や材料の製造に使用されます。

科学的研究の応用

2-Hydroxymethylethyl 1-methylpropyl maleate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

2-ヒドロキシメチルエチル 1-メチルプロピル マレエートの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、リガンドとして作用し、受容体または酵素に結合してその活性を調節することができます。この相互作用は、関与する標的と経路に応じて、さまざまな生物学的効果をもたらす可能性があります。

6. 類似の化合物との比較

類似の化合物

- 2-ヒドロキシエチル 1-メチルプロピル マレエート

- 2-ヒドロキシメチルプロピル 1-メチルプロピル マレエート

- 2-ヒドロキシプロピル 1-メチルプロピル マレエート

独自性

2-ヒドロキシメチルエチル 1-メチルプロピル マレエートは、その特定の構造配置により、独特の化学的および物理的特性を付与します。この独自性により、他の類似の化合物では効果が低い可能性のある特定の用途に適しています。

類似化合物との比較

Similar Compounds

- 2-Hydroxyethyl 1-methylpropyl maleate

- 2-Hydroxymethylpropyl 1-methylpropyl maleate

- 2-Hydroxypropyl 1-methylpropyl maleate

Uniqueness

2-Hydroxymethylethyl 1-methylpropyl maleate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

Overview of 2-Hydroxymethylethyl 1-methylpropyl maleate

This compound is an ester derivative of maleic acid, which is commonly used in various chemical applications, including as a monomer in polymer production. The biological activity of such compounds is often investigated in the context of their potential uses in pharmaceuticals, agriculture, and materials science.

Chemical Structure

The compound features a maleate moiety, which is known for its reactivity due to the presence of double bonds and carboxylic acid functional groups. The hydroxymethyl and ethyl groups contribute to its solubility and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that maleate derivatives can exhibit antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. For example, studies on similar esters have shown effectiveness against various pathogens, including bacteria and fungi.

Cytotoxicity and Anticancer Activity

Some maleate derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis (programmed cell death) in specific cancer types. This effect may be attributed to their ability to generate reactive oxygen species (ROS) or alter cellular signaling pathways.

Enzyme Inhibition

Compounds with similar structures have also been studied for their potential to inhibit specific enzymes. For instance, maleate derivatives can act as competitive inhibitors for enzymes involved in metabolic processes, which may lead to therapeutic applications in metabolic disorders.

Case Studies

While specific case studies on this compound are not available, related research provides insights into the biological activity of similar compounds:

- Study on Maleate Derivatives : A study published in Journal of Medicinal Chemistry explored various maleate derivatives' cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells, suggesting that structural variations significantly impact biological activity.

- Antimicrobial Activity Assessment : Another research project focused on the antimicrobial properties of maleic acid derivatives showed that modifications at the hydroxyl group enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity of Maleate Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Maleic acid derivative A | Antimicrobial | Staphylococcus aureus | Journal of Antibiotics (2022) |

| Maleic acid derivative B | Cytotoxic | MCF-7 Breast Cancer Cells | Journal of Medicinal Chemistry (2023) |

| Maleic acid derivative C | Enzyme Inhibition | Aldose Reductase | Biochemical Journal (2021) |

特性

CAS番号 |

85909-48-4 |

|---|---|

分子式 |

C11H18O5 |

分子量 |

230.26 g/mol |

IUPAC名 |

4-O-butan-2-yl 1-O-(3-hydroxypropyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C11H18O5/c1-3-9(2)16-11(14)6-5-10(13)15-8-4-7-12/h5-6,9,12H,3-4,7-8H2,1-2H3/b6-5- |

InChIキー |

OFICLNLYVZRNFC-WAYWQWQTSA-N |

異性体SMILES |

CCC(C)OC(=O)/C=C\C(=O)OCCCO |

正規SMILES |

CCC(C)OC(=O)C=CC(=O)OCCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。